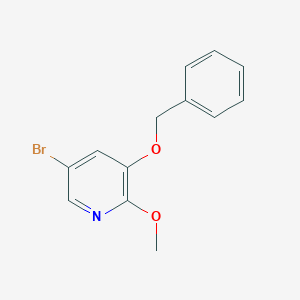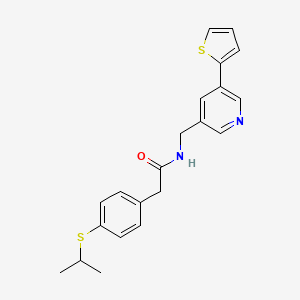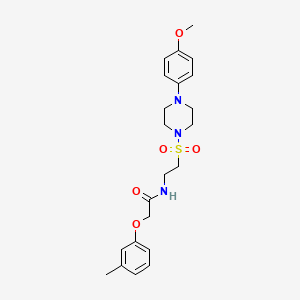![molecular formula C18H20BrN3O3S B2628205 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide CAS No. 691398-68-2](/img/structure/B2628205.png)
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide” is a chemical compound with the molecular formula C18H20BrN3O3S and a molecular weight of 438.34. It is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR . For instance, the 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound 2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-ol has a molecular weight of 270.35 and is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Spectral Analysis
- Researchers have synthesized various derivatives of this compound and similar structures, mainly focusing on their spectral properties and structure elucidation. The synthesis processes often involve multiple steps and the use of specific reagents like benzenesulfonyl chloride and bromoacetamides (Khalid et al., 2016), (Khalid et al., 2014).
Biological Activities
- Some of the derivatives of this compound have shown promising biological activities. This includes moderate to talented activity against Gram-negative and Gram-positive bacteria, as well as activity against acetylcholinesterase and butyrylcholinesterase enzymes (Khalid et al., 2014), (Khalid et al., 2016).
Structural Characterization
- Crystal structure studies and DFT calculations have been conducted on similar compounds, providing insights into their molecular structures and potential reactive sites (Kumara et al., 2017).
Antimicrobial and Antitumor Activities
- Certain derivatives have demonstrated significant antimicrobial activities against various bacterial and fungal strains, as well as antitumor activities against cancer cell lines like HeLa and A549 (Temiz‐Arpacı et al., 2005), (Wu et al., 2017).
Potential in Drug Discovery
- These compounds have shown promise in drug discovery, especially in the context of antipsychotic medications and treatments for conditions like epilepsy and migraines, with some compounds evaluated for their anticonvulsant activity (Bari et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in various physiological processes, including pH and CO2 regulation, electrolyte secretion, and biosynthetic reactions .
Mode of Action
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide: acts as an inhibitor of human carbonic anhydrase (hCA). The compound forms a complex with hCA II and hCA VII, stabilizing the enzyme through a number of polar and hydrophobic interactions in the active site . The conformational flexibility of the linker and the tail length of the compound are fundamental features that establish significant differences in the number of favorable enzyme/inhibitor interactions, consequently influencing the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCA II and hCA VII by 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can impact various physiological processes that rely on this reaction, including pH and CO2 regulation, electrolyte secretion, and biosynthetic reactions .
Result of Action
The molecular and cellular effects of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide ’s action primarily involve the inhibition of hCA II and hCA VII. This inhibition can impact various physiological processes, potentially leading to changes in pH and CO2 regulation, electrolyte secretion, and biosynthetic reactions .
Safety and Hazards
Orientations Futures
The future directions for the research and development of similar compounds include the design of new derivatives with improved safety and efficacy. For instance, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized and characterized, showing promising antibacterial activity .
Propriétés
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)26(24,25)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXNMVFQQKXPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)




![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2628133.png)
![Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2628134.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2628135.png)


![4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2628143.png)
![2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid](/img/structure/B2628145.png)